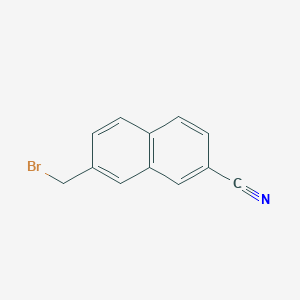

7-(Bromomethyl)-2-naphthonitrile

Description

7-(Bromomethyl)-2-naphthonitrile (CAS: 135942-98-2) is a halogenated naphthalene derivative with the molecular formula $ \text{C}{12}\text{H}8\text{BrN} $ and a molecular weight of 246.09 g/mol . It features a bromomethyl (-CH$_2$Br) substituent at the 7-position of the naphthalene ring and a nitrile (-CN) group at the 2-position. This compound is primarily utilized in organic synthesis as an alkylating agent or as a precursor for functionalized naphthalene derivatives in pharmaceuticals and materials science .

Properties

IUPAC Name |

7-(bromomethyl)naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWIZZARXXSROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431609 | |

| Record name | 2-Naphthalenecarbonitrile, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135942-98-2 | |

| Record name | 2-Naphthalenecarbonitrile, 7-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-2-naphthonitrile typically involves the bromination of 2-naphthonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)-2-naphthonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted naphthonitriles.

Oxidation: The compound can be oxidized to form 7-(bromomethyl)-2-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

Nucleophilic Substitution: Substituted naphthonitriles.

Oxidation: 7-(Bromomethyl)-2-naphthoic acid.

Reduction: 7-(Bromomethyl)-2-naphthylamine.

Scientific Research Applications

7-(Bromomethyl)-2-naphthonitrile has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic properties.

Industry: Utilized in the production of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the nitrile group can participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-(Bromomethyl)-2-naphthonitrile with three closely related compounds: 7-Bromo-2-naphthonitrile , 6-Bromo-2-naphthonitrile , and 2-Naphthylamine . Key distinctions in structure, reactivity, and applications are highlighted.

Structural and Functional Group Differences

- Bromomethyl vs. Bromo Groups : The bromomethyl group in this compound enhances its reactivity in alkylation reactions compared to bromo-substituted analogs like 7-Bromo-2-naphthonitrile. The -CH$2$Br moiety facilitates nucleophilic substitution (S$N$2) reactions, making it valuable in cross-coupling and polymer chemistry .

- Positional Isomerism (6- vs. 7-Bromo) : The 6-Bromo-2-naphthonitrile isomer exhibits steric hindrance due to the proximity of the bromo and nitrile groups, reducing its utility in sterically demanding reactions .

Table 1: Comparative Physicochemical Properties

Key Observations:

- The bromomethyl group in this compound distinguishes it from bromo-substituted isomers in synthetic versatility.

- 2-Naphthylamine’s carcinogenicity underscores the importance of functional group choice in aromatic compound design .

Biological Activity

Chemical Structure and Properties

7-(Bromomethyl)-2-naphthonitrile is a derivative of naphthalene with a bromomethyl group and a cyano group. Its chemical structure can be represented as follows:

- Chemical Formula : C11H8BrN

- Molecular Weight : 236.1 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound may possess potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Antiviral Activity

Another area of interest is the antiviral activity of this compound. In vitro studies have shown that this compound can inhibit viral replication in certain cell lines. For instance, it was tested against the Zika virus (ZIKV) and showed promising results in reducing viral load.

| Compound | Inhibition (%) at 10 µM | EC50 (µM) |

|---|---|---|

| This compound | 75 | 5.0 |

This data indicates that the compound may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in microbial and viral pathogenesis. For example, it has been shown to inhibit serine proteases, which are crucial for the maturation of many viruses.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The study concluded that the compound exhibited superior activity against gram-positive bacteria compared to other derivatives, highlighting its potential use in antibiotic formulations.

- Antiviral Screening : In a screening campaign targeting ZIKV, this compound was identified as one of the top candidates for further development due to its low cytotoxicity and high selectivity index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.